6-(Dimethylamino)-4-oxo-4H-chromene-3-carbonitrile
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Overview
Description
6-(Dimethylamino)-4-oxo-4H-chromene-3-carbonitrile is a heterocyclic compound that belongs to the chromene family. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a dimethylamino group, a carbonitrile group, and a chromene core, making it a versatile molecule for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)-4-oxo-4H-chromene-3-carbonitrile typically involves the reaction of dimethylamine with a suitable precursor. One common method is the condensation of 4-hydroxycoumarin with malononitrile in the presence of dimethylamine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
6-(Dimethylamino)-4-oxo-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, typically in the presence of a base.
Major Products Formed
Oxidation: Oxo derivatives of the chromene core.
Reduction: Amino derivatives.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Dimethylamino)-4-oxo-4H-chromene-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 6-(Dimethylamino)-4-oxo-4H-chromene-3-carbonitrile involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carbonitrile group can act as an electrophile. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Dimethylamino-4-oxo-4H-chromene-3-carboxylic acid
- 6-Dimethylamino-4-oxo-4H-chromene-3-methyl
- 6-Dimethylamino-4-oxo-4H-chromene-3-ethyl
Uniqueness
6-(Dimethylamino)-4-oxo-4H-chromene-3-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dimethylamino and carbonitrile groups allows for a wide range of chemical modifications and interactions, making it a valuable compound for various applications .
Properties
CAS No. |
50743-26-5 |
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Molecular Formula |
C12H10N2O2 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
6-(dimethylamino)-4-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C12H10N2O2/c1-14(2)9-3-4-11-10(5-9)12(15)8(6-13)7-16-11/h3-5,7H,1-2H3 |
InChI Key |
QTDOWIWPPKGKKP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)OC=C(C2=O)C#N |
Origin of Product |
United States |
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